6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide
Overview
Description
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide is a heterocyclic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is of interest due to its unique structure, which includes a seven-membered ring fused to a pyridine ring with an N-oxide functional group.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide can be achieved through various synthetic routes. One common method involves the oxidation of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using cost-effective and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more oxidized derivatives, while reduction can yield the parent amine .
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide involves its interaction with molecular targets and pathways within biological systems. The N-oxide functional group can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine: The parent compound without the N-oxide group.
3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: A nitro-substituted derivative.
(9R)-6,7,8,9-Tetrahydro-9-hydroxy-5H-cyclohepta[b]pyridin-5-one: A hydroxy-substituted derivative
Uniqueness
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUFUNCNVIPEBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343428 | |
Record name | 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41043-09-8 | |
Record name | 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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